3-(Quinazolin-2-YL)aniline
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Overview
Description
3-(Quinazolin-2-YL)aniline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused to an aniline moiety, making it a unique compound with significant potential in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-2-YL)aniline typically involves the reaction of anthranilic acid with ortho-substituted anilines. One common method is the cyclization of anthranilic acid derivatives with ortho-substituted anilines under acidic conditions. This reaction forms the quinazoline ring, which is then fused to the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Nitro- or halogen-substituted quinazoline derivatives.
Scientific Research Applications
3-(Quinazolin-2-YL)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also interact with bacterial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline core structure but differ in their functional groups and biological activities.
Benzoxazinone derivatives: These compounds have a similar fused ring structure but contain an oxygen atom in the ring.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their ring fusion and functional groups.
Uniqueness
3-(Quinazolin-2-YL)aniline is unique due to its specific structure, which combines the quinazoline ring with an aniline moiety.
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-quinazolin-2-ylaniline |
InChI |
InChI=1S/C14H11N3/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H,15H2 |
InChI Key |
ZEVPGURUZKNSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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